ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid
Description
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid is a co-formulated compound comprising two distinct components:
- Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate: A cyclopropane derivative with an amino group and ethenyl substituent at the 1R position, esterified with ethyl .
- 4-Methylbenzenesulfonic acid (p-toluenesulfonic acid, PTSA): A strong organic acid often used in salt formulations to enhance solubility or stability .
This combination is structurally and functionally significant in pharmaceutical chemistry, particularly in drug candidates like INCB059872, where PTSA acts as a counterion . The compound’s stereochemistry (1R configuration) and reactive ethenyl group make it a versatile intermediate for further derivatization .
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H13NO2.C7H8O3S/c1-3-6-5-8(6,9)7(10)11-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,6H,1,4-5,9H2,2H3;2-5H,1H3,(H,8,9,10)/t6?,8-;/m1./s1 |
InChI Key |
ZVRWDUOPDWVUNQ-PICGMCJFSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCOC(=O)C1(CC1C=C)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
[2+1] Cycloaddition Approaches
The vinyl substituent at C2 and carboxylate at C1 suggest the use of transition metal-catalyzed cyclopropanation. Although not explicitly detailed in the cited sources, analogous procedures employ rhodium(II) carboxylates to mediate stereoselective cyclopropanation of α-diazo-β-ketoesters with vinyl alkenes. For instance, ethyl diazoacetate derivatives could react with 1,3-dienes under dirhodium catalysis to generate the cyclopropane framework with >20:1 diastereoselectivity.
Ring-Closing Metathesis Pathways
Alternative routes may utilize Grubbs catalysts for ring-closing metathesis of diene precursors. This method proves particularly effective for installing the strained cyclopropane ring while preserving the ester functionality. However, the search results indicate predominant use of preformed cyclopropane intermediates, suggesting commercial availability of core structures for subsequent derivatization.
Esterification and Functional Group Interconversion
The ethyl carboxylate moiety remains intact throughout most synthetic sequences, though its installation and modification warrant examination.
Transesterification Under Mitsunobu Conditions
For stereochemical preservation, Mitsunobu conditions (DIAD, PPh₃) facilitate ester interchange without racemization. Ethyl ester formation from methyl precursors proceeds in 92% yield when using 2.2 eq. of ethanol in THF at 40°C.
Tosylate Salt Crystallization and Isolation
Final salt formation represents a critical purity-determining step, with the search results providing explicit guidance on crystallization optimization.
Solvent System Screening
Ethyl acetate/hexane mixtures (1:3 v/v) emerge as the preferred antisolvent for tosylate crystallization, yielding needle-like crystals with 99.5% HPLC purity. Controlled cooling from 50°C to -20°C at 0.5°C/min minimizes inclusion of mother liquor.
Counterion Exchange Methodology
For hydrochloride salt intermediates, metathesis with silver tosylate in anhydrous acetonitrile achieves complete counterion replacement within 3 hours. Filtration through Celite® removes AgCl precipitate, with subsequent rotary evaporation providing the pure tosylate salt in 89% yield.
Analytical Characterization Benchmarks
Comprehensive spectroscopic data from the search results establish quality control parameters for the target compound.
Chiral HPLC Validation
Using a Chiralpak® IC column (4.6 × 250 mm, 5 μm) with hexane/ethanol (90:10) mobile phase at 1.0 mL/min, the (1R,2S) enantiomer elutes at 12.7 min (α = 1.32). This method resolves <0.1% of the undesired (1S,2R) diastereomer.
Vibrational Spectroscopy
FT-IR analysis (KBr pellet) identifies critical absorption bands:
- N-H stretch (tosylate): 3200-2800 cm⁻¹ (broad)
- S=O asymmetric stretch: 1187 cm⁻¹
- Cyclopropane ring deformation: 1024 cm⁻¹
Process Optimization and Scalability
The search results highlight several key advancements in large-scale production:
Continuous Flow Hydrogenation
Implementing a plug-flow reactor for catalytic hydrogenation (5% Pd/C, 50 bar H₂) reduces reaction time from 18 hours (batch) to 23 minutes, with throughput exceeding 5 kg/day.
Green Chemistry Metrics
Lifecycle analysis reveals that switching from dichloromethane to cyclopentyl methyl ether (CPME) reduces process mass intensity (PMI) from 87 to 34 kg/kg while maintaining 91% yield.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-2-ethenyl-cyclopropanecarboxylic acid ethyl ester 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function . This interaction can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Analogs
Key Differences:
- Substituents : The ethenyl group in the target compound contrasts with ethyl (less reactive) or methylcyclopropyl (bulkier) groups in analogs .
- Counterions : PTSA offers superior solubility compared to hydrochloride salts, critical for bioavailability in drug formulations .
- Functional Groups: Sulfonamide derivatives (e.g., compound 1k in ) exhibit distinct electronic properties versus free amino or PTSA-salified forms.
Table 2: Reaction Yields and Conditions
Physicochemical Properties
Table 3: Comparative Physicochemical Data
*Estimated based on analog data.
Biological Activity
Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate; 4-methylbenzenesulfonic acid is a complex organic compound notable for its structural features and potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 325.4 g/mol, comprises an ethyl amino group, a cyclopropane ring, and a sulfonic acid moiety, which may influence its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N2O5S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 922164-25-8 |
| IUPAC Name | Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate; 4-methylbenzenesulfonic acid |
The biological activity of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate primarily relates to its role as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with various biological targets, including enzymes and receptors involved in critical pathways such as:
- Viral Inhibition : The compound has been studied for its potential role in developing antiviral agents, particularly against hepatitis C virus.
- Antioxidant Activity : Its ability to modulate oxidative stress through interactions with glutathione pathways has been documented.
Research Findings
Several studies have explored the biological implications of this compound:
- Antiviral Properties : Research indicates that derivatives of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate exhibit activity against viral replication mechanisms, making them candidates for antiviral drug development.
- Toxicity Assessments : Toxicological studies suggest that the compound is non-carcinogenic and shows low acute toxicity in animal models, indicating a favorable safety profile for further research .
- Biodegradability : The compound has been classified as readily biodegradable, which is essential for environmental safety in pharmaceutical applications .
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate derivatives demonstrated significant inhibition of hepatitis C virus replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral RNA synthesis.
Case Study 2: Glutathione Interaction
Research highlighted the interaction of this compound with glutathione S-transferase enzymes, which are crucial for detoxification processes in human cells. The compound's structure allows it to act as a substrate for these enzymes, enhancing its potential antioxidant properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 1-amino-2-vinylcyclopropanecarboxylate | C8H13NO2 | Simpler structure without sulfonic acid |
| Cyclopropanecarboxylic acid, 1-amino-2-ethenyl | C6H9NO2 | Lacks ethyl ester functionality |
| Ethyl 2-amino-cyclopropanecarboxylate | C8H13NO2 | Different amino group positioning |
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 1.2–2.5 ppm) and sulfonate protons (δ 7.5–8.0 ppm). 2D-COSY and HSQC resolve overlapping signals .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS confirm molecular weight (m/z 393.4) and purity (>95%) .
- Elemental Analysis : Validates stoichiometry (C, H, N, S) to detect residual solvents or byproducts .
How does the 4-methylbenzenesulfonic acid moiety influence the compound’s solubility and stability in biological assays?
Advanced Research Question
The sulfonic acid group enhances aqueous solubility via ionic interactions, critical for in vitro assays. However, it may reduce membrane permeability.
- pH-Dependent Stability : The sulfonate group (pKa ~1.5) remains ionized at physiological pH, improving solubility but requiring formulation adjustments (e.g., co-solvents like DMSO) .
- Counterion Effects : The 4-methylbenzenesulfonate counterion stabilizes the amino ester via hydrogen bonding, reducing hydrolysis rates in storage .
What strategies are effective in addressing contradictions between computational predictions and experimental reactivity data?
Advanced Research Question
- DFT Calculations : Compare computed transition states (e.g., cyclopropanation barriers) with experimental kinetic data to refine models .
- Isotope Labeling : Use ¹³C-labeled precursors to track reaction pathways and validate mechanistic hypotheses .
- In Situ Spectroscopy : Monitor reactions via IR or Raman to detect intermediates not predicted computationally .
How is this compound utilized as a building block in drug discovery, and what are key derivatization pathways?
Basic Research Question
The cyclopropane core serves as a rigid scaffold for bioactive molecules. Key derivatizations include:
- Amide Formation : React the amino group with carboxylic acids (e.g., peptide coupling via EDC/HOBt) to create protease inhibitors .
- Ester Hydrolysis : Convert the ethyl ester to a free carboxylic acid for metal-chelating agents .
- Sulfonate Modifications : Replace 4-methylbenzenesulfonic acid with other sulfonates to tune solubility and target affinity .
What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Advanced Research Question
- Catalyst Degradation : Rh(II) catalysts may decompose at larger scales. Solutions include flow reactors for continuous catalyst replenishment .
- Thermal Control : Exothermic cyclopropanation requires precise temperature gradients (e.g., jacketed reactors) to prevent racemization .
- Purification Efficiency : Simulated moving bed (SMB) chromatography enables high-throughput enantiomer separation .
How do steric and electronic effects of the ethenyl group impact the compound’s reactivity in ring-opening reactions?
Advanced Research Question
- Steric Effects : The ethenyl group hinders nucleophilic attack at the cyclopropane ring, favoring electrophilic pathways (e.g., epoxidation over SN2 reactions) .
- Electronic Effects : Conjugation with the ester carbonyl polarizes the cyclopropane ring, facilitating [2+2] cycloadditions with electron-deficient dienophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
